molecular formula C16H14BrN5OS B12148624 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(2-bromophenyl)acetamide

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(2-bromophenyl)acetamide

Cat. No.: B12148624
M. Wt: 404.3 g/mol
InChI Key: LZWFURJIGIUQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(2-bromophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(2-bromophenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the triazole-thioether compound with 2-bromoaniline to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions may target the nitro group if present, converting it to an amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, thiols, amines.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, triazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(2-bromophenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Thioether Compounds: Compounds with a sulfur linkage may exhibit similar chemical reactivity.

    Acetamide Derivatives: These compounds share the acetamide functional group and may have similar pharmacological properties.

Uniqueness

The uniqueness of 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(2-bromophenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H14BrN5OS

Molecular Weight

404.3 g/mol

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromophenyl)acetamide

InChI

InChI=1S/C16H14BrN5OS/c17-12-8-4-5-9-13(12)19-14(23)10-24-16-21-20-15(22(16)18)11-6-2-1-3-7-11/h1-9H,10,18H2,(H,19,23)

InChI Key

LZWFURJIGIUQLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.